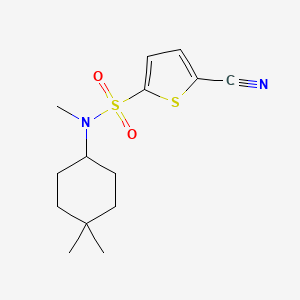
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid, also known as MPAC, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications in various fields of scientific research. MPAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Mechanism of Action
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been shown to interact with various biological targets, including enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid is still being investigated, but it is thought to involve the modulation of protein-protein interactions and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. Studies have demonstrated that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid can inhibit the growth of cancer cells, enhance the activity of chemotherapeutic agents, and regulate cellular signaling pathways. (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its synthetic accessibility, stability, and versatility. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Future Directions
There are several potential future directions for the study of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid, including the development of new drug delivery systems, the synthesis of novel peptides with potential therapeutic activity, and the investigation of its role in regulating cellular signaling pathways. Additionally, further studies are needed to better understand the mechanism of action of (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid and its potential applications in the treatment of various diseases.
Synthesis Methods
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of (1R,3S)-3-amino-cyclopentane-1-carboxylic acid with 3-methoxypropanoic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid.
Scientific Research Applications
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, drug delivery, and peptide synthesis. One study found that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid could be used as a building block for the synthesis of novel peptides with potential anticancer activity. Another study demonstrated that (1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid could be used as a drug delivery system for the targeted delivery of chemotherapeutic agents to cancer cells.
properties
IUPAC Name |
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-15-5-4-9(12)11-8-3-2-7(6-8)10(13)14/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTPASVOVVSHHZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(3-methoxypropanoylamino)cyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)


![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)

![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)